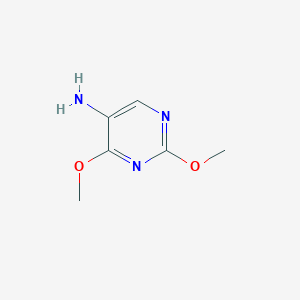

2,4-Dimethoxypyrimidin-5-amine

描述

Contextualizing 2,4-Dimethoxypyrimidin-5-amine within Pyrimidine (B1678525) Chemistry

To appreciate the role of this compound, it is essential to first understand the significance of its core structure: the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This fundamental scaffold is of immense biological importance as it forms the basis for three of the nucleobases in DNA and RNA: thymine, cytosine, and uracil. gsconlinepress.combenthamscience.com Consequently, pyrimidine derivatives are a major focus in medicinal chemistry, with a broad spectrum of reported biological activities, including antimicrobial, antiviral, and anticancer properties. gsconlinepress.commdpi.comnih.gov

The specific structure of this compound features this key pyrimidine ring with two methoxy (B1213986) groups (-OCH3) at positions 2 and 4, and an amino group (-NH2) at position 5. lookchem.com The presence of these electron-donating groups significantly influences the molecule's reactivity and its potential to interact with biological targets, making it a "privileged scaffold" in drug discovery. benthamscience.com

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.156 g/mol |

| Melting Point | 89℃ (in cyclohexane) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Data sourced from LookChem lookchem.com |

Significance of the this compound Scaffold in Synthetic and Medicinal Chemistry Research

In synthetic and medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of new compounds. The this compound scaffold is a critical intermediate for synthesizing more complex, biologically active molecules. Research has shown its utility in creating potent cytotoxic (toxic to cells) and antimitotic (inhibits cell division) agents. lookchem.com

A key synthetic application involves its conversion to derivatives like 2,4-dimethoxypyrimidin-5-boronic acid. This derivative can then participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki coupling, to construct intricate molecular architectures. smolecule.commdpi.com One study detailed the use of this boronic acid derivative to synthesize a novel class of pyrimidine-1,3-oxazolidin-2-arylimino hybrids. mdpi.com

The true significance of the this compound scaffold is highlighted by the diverse biological activities of the compounds derived from it. These derivatives have shown considerable promise in therapeutic areas, particularly as antimicrobial agents.

Antibacterial Research Findings:

One notable derivative, N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide , has demonstrated potential as both an antibacterial and an anti-inflammatory agent. smolecule.com It has shown moderate to good activity against a range of both Gram-positive and Gram-negative bacteria. smolecule.com Furthermore, research indicates it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. smolecule.com

In another line of research, the previously mentioned pyrimidine-oxazolidin-2-arylimino hybrids were screened for their antibacterial efficacy. The study revealed that many of these compounds exhibited moderate to good activity against several pathogenic bacterial strains. mdpi.com

The table below summarizes the antibacterial activity of these hybrid compounds against various bacterial strains. mdpi.com

| Bacterial Strain | Type | Activity of Hybrid Derivatives |

| Bacillus subtilis | Gram-positive | Moderate to Good |

| Staphylococcus aureus | Gram-positive | Moderate to Good |

| Pseudomonas aeruginosa | Gram-negative | Moderate to Good |

| Salmonella typhi | Gram-negative | Moderate to Good |

| Klebsiella pneumoniae | Gram-negative | Moderate to Good |

| Data sourced from MDPI mdpi.com |

These findings underscore the value of the this compound scaffold as a versatile starting point for the development of new therapeutic agents. Its adaptable structure allows chemists to synthesize diverse libraries of compounds, leading to the discovery of molecules with significant biological potential. The continued exploration of derivatives from this scaffold holds promise for addressing challenges in medicine, particularly in the fight against infectious diseases. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAIISIJUAOVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595727 | |

| Record name | 2,4-Dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14048-15-8 | |

| Record name | 2,4-Dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethoxypyrimidin 5 Amine and Its Derivatives

Established Synthetic Routes and Mechanistic Insights

The synthesis of 2,4-Dimethoxypyrimidin-5-amine and its precursors relies on a foundation of well-established organic reactions. These methods, refined over years of research, provide reliable access to the pyrimidine (B1678525) core and allow for its specific functionalization.

Cyclization Reactions in the Synthesis of the Pyrimidine Core

The construction of the pyrimidine ring is most fundamentally achieved through cyclization reactions. These methods typically involve the condensation of a C-C-C fragment with an N-C-N fragment. A common strategy for forming the pyrimidine core involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.com For the synthesis of a 5-aminopyrimidine (B1217817) derivative, a suitable starting material would be a malononitrile (B47326) derivative, which provides the three-carbon backbone and the nitrogen for the amino group at the 5-position.

The general mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups (or a nitrile group in the case of malononitrile derivatives) of the three-carbon component. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to form the aromatic pyrimidine ring. While a direct one-step cyclization to this compound is not commonly reported, the pyrimidine core is often assembled first and then functionalized in subsequent steps. For instance, a cyclocondensation reaction can yield a 2,4-dihydroxy-5-aminopyrimidine (5-aminouracil) derivative, which can then be further modified. google.com

Nucleophilic Aromatic Substitution for Methoxy (B1213986) Group Introduction

A key step in the synthesis of this compound is the introduction of the two methoxy groups onto the pyrimidine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this transformation is often a dihalopyrimidine, such as 2,4-dichloropyrimidine. The chlorine atoms at the 2- and 4-positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens.

The reaction is carried out using a strong nucleophile, sodium methoxide (B1231860) (NaOMe), in an appropriate solvent like methanol. longdom.org The methoxide ion attacks the electron-deficient carbon atoms bearing the chlorine atoms, proceeding through a Meisenheimer intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring. This substitution is generally highly efficient. The reactivity of the positions on the pyrimidine ring can be influenced by other substituents; however, in 2,4-dichloropyrimidine, both positions are typically reactive. wuxiapptec.com

Table 1: Nucleophilic Aromatic Substitution for Methoxy Group Introduction

| Starting Material | Reagent | Solvent | Product |

|---|

Halogenation and Subsequent Functionalization Pathways

To introduce the 5-amino group, a common synthetic strategy involves the nitration of a pyrimidine precursor followed by reduction. A well-documented route starts from 5-nitrouracil. This compound can be converted to 2,4-dichloro-5-nitropyrimidine (B15318) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). google.com This step introduces the necessary leaving groups at the 2- and 4-positions for the subsequent methoxy group introduction.

The nitro group at the 5-position can then be reduced to an amino group. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), or by using reducing metals such as iron in acetic acid. google.comchemicalbook.com The resulting 2,4-dichloro-5-aminopyrimidine is a key intermediate. wipo.int From this intermediate, the two chlorine atoms can be displaced by methoxide ions as described in the previous section to yield the final product, this compound.

An alternative pathway involves first synthesizing 2,4-dimethoxypyrimidine (B108405) and then introducing the functionality at the 5-position. This can be achieved by halogenation, for example, bromination, at the 5-position to yield 5-bromo-2,4-dimethoxypyrimidine. This halogenated intermediate can then be converted to the 5-amino derivative through reactions like the Buchwald-Hartwig amination. nih.gov

Table 2: Synthesis of 2,4-Dichloro-5-aminopyrimidine

| Starting Material | Reagents | Key Intermediate | Final Product of this Stage |

|---|---|---|---|

| 5-Nitrouracil | 1. POCl3, N,N-Diethylaniline | 2,4-Dichloro-5-nitropyrimidine | 2,4-Dichloro-5-aminopyrimidine |

Multi-component Synthesis Approaches utilizing this compound Precursors

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. benthamdirect.comeurekaselect.com Aminopyrimidines, including derivatives of this compound, are excellent substrates for MCRs due to their inherent nucleophilicity and multiple reaction sites. researchgate.net

A notable example is the use of 6-amino-2,4-dimethoxypyrimidine (an isomer of the target compound) in a microwave-assisted one-pot multicomponent reaction with various aromatic aldehydes and dimedone in glacial acetic acid. This reaction efficiently produces complex fused heterocyclic systems, specifically 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. This demonstrates the utility of aminodimethoxypyrimidines as versatile building blocks in the rapid generation of molecular diversity. nih.gov Such strategies highlight the potential of this compound itself as a precursor in similar MCRs to generate libraries of novel, biologically relevant molecules.

Novel and Optimized Synthetic Strategies

While established methods provide reliable access to this compound and its derivatives, ongoing research focuses on developing more efficient, versatile, and sustainable synthetic strategies. Transition-metal-catalyzed reactions have emerged as a particularly powerful tool in this regard.

Transition-Metal-Catalyzed Reactions in Derivatization

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of heterocyclic compounds, including pyrimidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.

A key intermediate for the derivatization of this compound is 5-bromo-2,4-dimethoxypyrimidine. This compound can be readily prepared and serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 5-Bromo-2,4-dimethoxypyrimidine can be coupled with a wide range of aryl- and heteroarylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base to afford 5-aryl- and 5-heteroaryl-2,4-dimethoxypyrimidines. worktribe.commdpi.com This reaction provides a direct route to a diverse array of derivatives of the target compound's core structure.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org Starting from 5-bromo-2,4-dimethoxypyrimidine, this reaction can be used to introduce a variety of primary and secondary amines at the 5-position. diva-portal.org This method offers a direct and flexible route to N-substituted derivatives of this compound.

These transition-metal-catalyzed reactions significantly expand the synthetic toolbox for the derivatization of the 2,4-dimethoxypyrimidine scaffold, enabling the synthesis of a wide range of analogues with tailored properties for various applications.

Table 3: Examples of Transition-Metal-Catalyzed Derivatization

| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| 5-Bromo-2,4-dimethoxypyrimidine | Arylboronic acid | Suzuki-Miyaura | Pd(PPh3)4, K3PO4 | 5-Aryl-2,4-dimethoxypyrimidine |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, improved purity, and significantly reduced reaction times compared to conventional heating methods. researchgate.net This technology has been effectively applied to the synthesis of various pyrimidine derivatives.

Microwave irradiation facilitates efficient energy transfer directly to the reacting molecules, enabling rapid heating and precise temperature control. researchgate.net In the context of pyrimidine synthesis, this has been demonstrated in multicomponent reactions. For instance, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, derivatives synthesized from the related 6-amino-2,4-dimethoxypyrimidine, is significantly enhanced under microwave conditions. rsc.org This one-pot reaction, involving an aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, and dimedone, proceeds efficiently in glacial acetic acid without the need for a metal catalyst. rsc.org

The key advantages observed in these protocols are the dramatic reduction in reaction time and the ease of product purification, often avoiding the need for column chromatography. rsc.org Similarly, microwave-assisted Heck reactions have been successfully used to prepare complex 2,4-diaminopyrimidine-based antibiotics. nih.gov This method proved superior to conventional heating, requiring less solvent and catalyst while providing higher yields and fewer side products. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Parameter | Microwave-Assisted Protocol | Conventional Heating Protocol | Reference |

|---|---|---|---|

| Reaction Time | 1-1.3 hours | >12 hours | nih.gov |

| Temperature | 150°C | Reflux Temperature | nih.govnih.gov |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Heck) / Catalyst-free (Multicomponent) | p-TSA / Acetic Acid | rsc.orgnih.govnih.gov |

| Solvent | DMF / Glacial Acetic Acid | Ethanol / Acetic Acid | rsc.orgnih.govnih.gov |

| Yield | High | Moderate to Low (10-37% in some Heck reactions) | rsc.orgnih.gov |

| Workup | Simple filtration, minimal side products | Extensive purification, often requires chromatography | rsc.orgnih.gov |

Green Chemistry Approaches and Sustainable Synthetic Methods

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These approaches are increasingly being applied to the synthesis of pyrimidine derivatives to enhance sustainability. rasayanjournal.co.inrsc.org

Key green strategies in this field include the use of environmentally benign solvents, solvent-free reactions, and the application of energy-efficient technologies like microwave and ultrasound irradiation. rasayanjournal.co.inrsc.org Multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single step, reducing waste and improving atom economy. rasayanjournal.co.in The aforementioned microwave-assisted synthesis of quinolinone derivatives from 6-amino-2,4-dimethoxypyrimidine in acetic acid is an example of a greener approach due to its efficiency and metal-free conditions. rsc.org

Other sustainable methods focus on using water as a solvent or employing mechanical procedures like ball milling to conduct reactions without any solvent. rasayanjournal.co.in For pyrimidine synthesis, catalysts such as thiamine (B1217682) hydrochloride (Vitamin B1) have been used in water, offering a biodegradable and non-toxic alternative to traditional catalysts. rasayanjournal.co.in Ionic liquids are also explored as "Green Solvents" due to their low vapor pressure and potential for recyclability, further contributing to the reduction of environmental impact. rasayanjournal.co.in

Table 2: Overview of Green Chemistry Strategies in Pyrimidine Synthesis

| Green Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and uniform heating. | Reduced reaction times, higher yields, lower energy consumption. | rasayanjournal.co.in |

| Ultrasound Irradiation | Employs acoustic cavitation to enhance chemical reactivity. | Shorter reaction times, improved yields, environmentally friendly. | rasayanjournal.co.inrsc.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.in |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often using grinding or ball milling. | Eliminates solvent waste, easy product separation, high efficiency. | rasayanjournal.co.in |

| Use of Green Solvents | Employs environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental pollution, potential for catalyst recycling. | rasayanjournal.co.in |

Industrial Scalability and Process Optimization of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, safety, waste management, and consistent product quality. google.com Process optimization is crucial for addressing these challenges in the large-scale synthesis of this compound and its derivatives.

Patented industrial methods for related compounds, such as 2-amino-4,6-dimethoxypyrimidine, emphasize the importance of raw material selection (e.g., malononitrile), the use of specific solvents and catalysts, and reaction conditions that ensure high yield and purity (>99%). google.com Such processes are designed to be environmentally friendly with minimal waste and simple operational steps. google.com

However, scaling up can introduce complications. For example, in the synthesis of 2,4-dichloro-5-aminopyrimidine, a related intermediate, challenges at a commercial scale include product decomposition during workup in water and the formation of impurities. google.com Optimization strategies involve finely controlling reaction parameters such as temperature, the rate of reagent addition, and the choice of base to minimize side-product formation. google.com The development of robust workup and purification procedures, such as controlled crystallization and solvent washes, is essential for obtaining the final product with high purity and yield on an industrial scale. google.com Modern approaches to optimization increasingly leverage high-throughput experimentation and machine learning algorithms to rapidly explore a wide range of reaction variables and identify optimal conditions more efficiently than traditional one-variable-at-a-time methods. semanticscholar.org

Table 3: Key Considerations for Industrial Process Optimization

| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Reference |

|---|---|---|---|

| Yield & Purity | Maximizing yield is primary. | Consistency of yield and high purity (>99%) are critical for quality control. | google.com |

| Reaction Conditions | Often flexible. | Tightly controlled temperature, pressure, and addition rates to ensure safety and reproducibility. | google.com |

| Solvents & Reagents | Wide variety used. | Focus on low-cost, recyclable, and low-toxicity materials. | google.com |

| Workup & Purification | Chromatography is common. | Crystallization, filtration, and extraction are preferred for efficiency and cost. | google.com |

| Waste Management | Less emphasis. | Critical for environmental compliance and economic viability; focus on minimizing waste streams. | google.com |

| Automation | Manual or semi-automated. | High degree of automation for process control, safety, and efficiency (e.g., continuous flow reactors). | semanticscholar.org |

Chemical Reactivity and Transformational Chemistry of 2,4 Dimethoxypyrimidin 5 Amine

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently an electron-deficient aromatic system. This deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. researchgate.netarkat-usa.orgyoutube.com Conversely, electrophilic substitution on the pyrimidine core is generally difficult and requires harsh conditions, akin to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq

However, the electronic character of the pyrimidine ring in 2,4-Dimethoxypyrimidin-5-amine is significantly modified by its substituents. The methoxy (B1213986) groups at positions C2 and C4, and the amino group at C5, are all electron-donating groups. They increase the electron density of the aromatic system, which deactivates the ring towards nucleophilic attack compared to its halogenated counterparts but simultaneously activates it for potential electrophilic substitution, should a sufficiently powerful electrophile be employed.

While direct electrophilic substitution on this compound is not extensively documented, the increased electron density suggests that reactions like halogenation or nitration might occur at the C6 position, which is ortho to the activating amino group and para to the C2-methoxy group.

Nucleophilic substitution reactions typically require the presence of a leaving group on the ring. In derivatives of this compound where a methoxy group is replaced by a halogen (e.g., 4-chloro-2-methoxypyrimidin-5-amine), SNAr reactions are facile. The reactivity of halogens on a pyrimidine ring generally follows the order Br > I > Cl, though the differences are often small. rsc.org The position of substitution is also crucial; for instance, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position. nih.govnih.gov The presence of an electron-withdrawing group at C5 further enhances this C4 selectivity. nih.gov

Reactions Involving the Amine Functional Group

The primary amine at the C5 position is a key site of reactivity, serving as a versatile handle for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of this compound can undergo standard amidation reactions with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides, to form the corresponding amides. youtube.comyoutube.com These reactions typically proceed under basic conditions or with the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond from a carboxylic acid and the amine. researchgate.net

Alkylation of the amine group can be achieved using alkyl halides. nih.gov Such reactions form secondary or tertiary amines, depending on the stoichiometry and reaction conditions. For example, treatment with an alkyl halide in the presence of a non-nucleophilic base would yield the N-alkylated product. In systems with multiple potential reaction sites, such as 4,6-diamino-5-alkoxypyrimidines, careful control of reaction conditions is necessary to achieve regioselective alkylation. nih.gov

Table 1: Representative Amidation Reaction Conditions This table is illustrative of general amidation procedures and may be adapted for this compound.

| Acylating Agent | Coupling Agent/Base | Solvent | Temperature | Product Type |

| Carboxylic Acid | HBTU, Hünig's base | N/A | Room Temp | Amide |

| Acyl Chloride | Pyridine or Triethylamine | Dichloromethane | 0 °C to Room Temp | Amide |

| Anhydride | Pyridine | Dichloromethane | Room Temp | Amide |

A characteristic reaction of the primary amine in this compound is its condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. unsri.ac.id This reversible reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. nih.gov The formation of the C=N double bond is confirmed by spectroscopic methods, such as the appearance of a characteristic vibration in the IR spectrum. nih.gov

The reaction of aminopyrimidines with various aromatic aldehydes is a well-established method for synthesizing pyrimidine-containing Schiff bases. jocpr.comresearchgate.net For example, 4,6-dimethoxypyrimidin-2-amine has been condensed with different aromatic aldehydes to yield the corresponding Schiff base derivatives. researchgate.net A similar reactivity is expected for the 5-amino isomer.

Table 2: Examples of Schiff Base Formation with Aminopyrimidines

| Amine Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Reference |

| 5-aminomethyl-6-methyl-2-phenylpyrimidin-4-amine derivative | Aromatic amines | In(OTf)3 / THF | 5-iminomethylpyrimidine Schiff bases | nih.gov |

| 4,6-dimethoxypyrimidin-2-amine | Various aromatic aldehydes | N/A | Pyrimidine Schiff bases | researchgate.net |

| 5-nitropyridine-2-amine | 4-hydroxy-3-methoxybenzaldehyde | N/A | Schiff base ligand | nih.gov |

Modern cross-coupling reactions provide powerful tools for extending the molecular scaffold of this compound. The amine group can directly participate as a nucleophile in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the coupling of the aminopyrimidine with aryl halides or pseudohalides to generate N-arylpyrimidine derivatives. nih.govresearchgate.net The choice of palladium catalyst, ligand (e.g., Xantphos), and base is critical for achieving high yields. nih.gov

Alternatively, the pyrimidine ring itself can be functionalized for coupling. For instance, conversion of the amine to a halide would render the C5 position susceptible to Suzuki-Miyaura coupling. The Suzuki reaction, which couples an organoboron compound with a halide or triflate catalyzed by a palladium complex, is a versatile method for forming C-C bonds. nih.govworktribe.com This two-step sequence—conversion of the amine to a leaving group followed by cross-coupling—enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position, significantly extending the molecular framework. worktribe.com

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the derivatization of polysubstituted pyrimidines. In nucleophilic aromatic substitution reactions on di- or tri-chloropyrimidines, the outcome is highly dependent on the position of the leaving groups and the presence of other substituents. It is well-established that for 2,4-dichloropyrimidines, SNAr reactions with amines preferentially occur at the C4 position. nih.govmdpi.com This selectivity is attributed to the greater electron deficiency at C4 and C6 compared to C2. The presence of an electron-withdrawing group at C5 further directs substitution to the C4 position. nih.gov However, this selectivity can be reversed; for example, using tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.gov

For this compound, electrophilic attack, if feasible, would likely be directed to the C6 position due to the ortho, para-directing effects of the amino and methoxy groups.

Stereoselectivity is generally not a factor in reactions involving the aromatic pyrimidine ring itself, as it is planar. However, stereochemical considerations can become important if chiral reagents are used to derivatize the amine group, or if subsequent reactions on a substituent create a new stereocenter.

Photochemical and Electrochemical Reactivity Studies

The photochemical behavior of aminopyrimidines has been a subject of interest, partly due to the role of pyrimidine bases in nucleic acids. UV irradiation of aminopyrimidines can induce significant molecular rearrangements. For example, irradiating 2,6-dimethyl-4-aminopyrimidine leads to an intramolecular rearrangement, opening the pyrimidine ring to form 2-amino-3-cyanopent-2-enamine in high yield. researchgate.net Other studies have shown that in the presence of protic species like acetic acid, 2-aminopyrimidine (B69317) can undergo a photoinduced double proton transfer in the excited state, leading to the formation of its imino-tautomer. nih.gov

The electrochemical properties of pyrimidine derivatives have also been investigated. Pyrimidine compounds can undergo electrochemical reduction, and the specific behavior depends on the substituents, pH, and solvent. shd.org.rs Studies on 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one and its thio-analogue using cyclic voltammetry revealed a series of cathodic peaks corresponding to reduction processes. shd.org.rs The potentials of these peaks are pH-dependent, indicating the involvement of protonation steps in the electrochemical mechanism. shd.org.rsresearchgate.net Such studies provide insight into the redox properties of the pyrimidine core and how they are modulated by various functional groups.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxypyrimidin 5 Amine Derivatives

High-Resolution NMR Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,4-dimethoxypyrimidin-5-amine derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecular structure.

In the ¹H NMR spectrum of a typical this compound scaffold, distinct signals are expected for the pyrimidine (B1678525) ring proton, the amine protons, and the methoxy (B1213986) group protons. The single proton on the pyrimidine ring (H6) is expected to appear as a singlet in the aromatic region. The protons of the two methoxy groups at the C2 and C4 positions would each appear as a singlet, likely with slightly different chemical shifts due to their distinct electronic environments. The amine (-NH₂) protons would also produce a singlet, though its chemical shift can be variable and the peak shape can be broad due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrimidine ring would show distinct resonances in the downfield region. The C5 carbon, directly attached to the nitrogen of the amine group, would be significantly influenced by the electron-donating nature of the amine. The carbons attached to the methoxy groups (C2 and C4) would appear at the lowest field strength within the ring system due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves would produce signals in the upfield region, typical for sp³-hybridized carbons bonded to an oxygen atom.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ (C4) | ~3.9-4.1 | Singlet |

| -OCH₃ (C2) | ~3.8-4.0 | Singlet |

| -NH₂ | Variable (e.g., ~4.5-5.5) | Broad Singlet |

| Pyrimidine H6 | ~7.5-7.8 | Singlet |

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ (C4) | ~54-56 |

| -OCH₃ (C2) | ~53-55 |

| C5 | ~120-125 |

| C6 | ~140-145 |

| C2 | ~160-165 |

| C4 | ~165-170 |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups present in this compound. These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while FT-Raman detects vibrations that cause a change in polarizability.

The FT-IR and FT-Raman spectra of this compound would be characterized by several key vibrational modes. The amine group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. The C-H stretching vibrations of the methoxy groups and the pyrimidine ring are generally observed in the 2850-3100 cm⁻¹ range.

The pyrimidine ring itself gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1000-1300 cm⁻¹ range. Ring breathing modes and other skeletal vibrations can be found at lower wavenumbers. The combination of FT-IR and FT-Raman data allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional groups. sigmaaldrich.comnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | FT-IR, FT-Raman |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching (-OCH₃) | 2850 - 3000 | FT-IR, FT-Raman |

| N-H Bending | 1600 - 1650 | FT-IR |

| C=N and C=C Ring Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretching | 1200 - 1275 | FT-IR |

| Symmetric C-O-C Stretching | 1000 - 1075 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₆H₉N₃O₂, the exact molecular weight is 155.15 g/mol . pharmaffiliates.comsigmaaldrich.com

| m/z Value | Proposed Ion Structure |

|---|---|

| 155 | [M]⁺˙ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 126 | [M - CH₃ - N₂]⁺ or [M - NH₂ - CO]⁺ |

| 112 | [M - CH₃ - CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2403(6) |

| b (Å) | 13.3075(7) |

| c (Å) | 12.8408(7) |

| β (°) | 90 |

| Volume (ų) | 1975.65(18) |

| Z (molecules/unit cell) | 4 |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the pyrimidine ring and its substituents.

The pyrimidine ring is a π-deficient system containing lone pairs of electrons on the nitrogen atoms. The amino (-NH₂) and methoxy (-OCH₃) groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the pyrimidine ring), can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect).

The spectrum would likely show strong absorption bands corresponding to π→π* transitions at shorter wavelengths (e.g., 220-280 nm). Weaker bands corresponding to n→π* transitions, which involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital, may appear at longer wavelengths, potentially extending into the near-UV region. researchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity.

| Transition Type | Expected λₘₐₓ Range (nm) | Description |

|---|---|---|

| π → π | 220 - 280 | High-intensity absorption associated with the aromatic pyrimidine ring. |

| n → π | >280 | Lower-intensity absorption involving non-bonding electrons on N or O atoms. |

Computational and Theoretical Investigations on 2,4 Dimethoxypyrimidin 5 Amine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For derivatives of 2,4-Dimethoxypyrimidin-5-amine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with basis sets like 6-31G(d), have been successfully employed to determine their optimized molecular geometries. rsc.orgrsc.orgnih.govnih.gov

These computational studies calculate the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting data include precise bond lengths, bond angles, and dihedral angles. nih.gov In studies on novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are synthesized from 6-amino-2,4-dimethoxypyrimidine, the theoretically calculated geometrical parameters showed excellent agreement with experimental data obtained from single-crystal X-ray diffraction (XRD). rsc.orgrsc.orgnih.gov This strong correlation validates the accuracy of the chosen DFT method for predicting the structural properties of this class of compounds. Such validated models are essential for further analysis of the molecule's electronic characteristics and reactivity. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller energy gap implies a molecule is more easily polarized and thus more reactive.

For a series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives (designated 4a-d), FMO analysis was performed using the B3LYP/6-31G(d) method. rsc.org The HOMO and LUMO energies determine the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The calculated energies provide valuable information on the stability and reactivity of these compounds. rsc.org

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| 4a | -5.698 | -1.144 | 4.554 |

| 4b | -5.705 | -1.162 | 4.543 |

| 4c | -5.788 | -1.284 | 4.504 |

| 4d | -5.724 | -1.185 | 4.539 |

Data sourced from a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. libretexts.orgdeeporigin.com The MEP map illustrates the electrostatic potential on a molecule's electron density surface, providing a guide to its reactivity towards charged species. uni-muenchen.de Different colors on the map represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. wolfram.com Green areas represent neutral potential.

In computational studies of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives, MEP analysis was conducted to identify the most reactive sites. rsc.orgnih.gov The results indicated that the negative potential (red regions) was concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, identifying them as likely sites for electrophilic interaction. Conversely, the positive potential (blue regions) was found around the secondary amine group (N-H), highlighting it as a potential site for nucleophilic attack. rsc.orgnih.gov This analysis is crucial for predicting how these molecules might interact with biological receptors or other reactants. deeporigin.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of a localized, Lewis-like bonding structure. wikipedia.orgwisc.edu This method is used to investigate charge delocalization, intramolecular and intermolecular interactions, and hyperconjugative effects that contribute to molecular stability. researchgate.net NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (anti-bonds or Rydberg orbitals). wikipedia.orgwisc.edujoaquinbarroso.com

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). scirp.org A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. This analysis can reveal, for example, the delocalization of a lone pair of electrons from a nitrogen atom into an adjacent anti-bonding orbital, which stabilizes the system. wisc.edu While specific NBO analysis data for this compound was not detailed in the reviewed literature, this computational technique is widely applied to pyrimidine (B1678525) derivatives to understand the nature of their chemical bonds and the electronic interactions governing their stability. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. physchemres.org These parameters are typically calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopman's theorem. rsc.org Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness (σ = 1 / η), indicating higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons (χ = (IP + EA) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors were calculated for derivatives of this compound to provide a quantitative assessment of their chemical behavior. rsc.org

| Parameter | Compound 4a | Compound 4b | Compound 4c | Compound 4d |

|---|---|---|---|---|

| Ionization Potential (IP) | 5.698 | 5.705 | 5.788 | 5.724 |

| Electron Affinity (EA) | 1.144 | 1.162 | 1.284 | 1.185 |

| Hardness (η) | 2.277 | 2.271 | 2.252 | 2.269 |

| Softness (σ) | 0.219 | 0.220 | 0.222 | 0.220 |

| Electronegativity (χ) | 3.421 | 3.433 | 3.536 | 3.454 |

| Electrophilicity (ω) | 2.568 | 2.597 | 2.775 | 2.622 |

Data in eV, sourced from a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives. rsc.org

Molecular Docking and Simulation Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govscispace.com It is an indispensable tool in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. benthamdirect.commdpi.comnih.gov

Derivatives synthesized from this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. Specifically, 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were docked into the active site of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. rsc.orgnih.gov The studies revealed that these compounds fit efficiently within the Mpro binding pocket. nih.gov The analysis identified key interactions, such as hydrogen bonds and hydrophobic interactions, with crucial amino acid residues in the active site. Notably, derivatives with chloro substitutions showed enhanced binding affinity, attributed to the formation of additional halogen bonds. rsc.orgnih.gov These in silico findings highlight the potential of this molecular scaffold for the development of novel antiviral agents. nih.gov

| Compound Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| 4a | -8.32 | 0.48 |

| 4b | -8.48 | 0.36 |

| 4c | -8.91 | 0.17 |

| 4d | -8.23 | 0.57 |

Docking results against the main protease (Mpro) of SARS-CoV-2. nih.gov

Structure Activity Relationship Sar Studies of 2,4 Dimethoxypyrimidin 5 Amine Analogs

The exploration of the structure-activity relationships (SAR) of 2,4-dimethoxypyrimidin-5-amine analogs is crucial for the development of novel therapeutic agents. By systematically modifying the chemical structure of this scaffold and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for potency, selectivity, and pharmacokinetic properties.

Advanced Applications of 2,4 Dimethoxypyrimidin 5 Amine in Chemical Biology and Medicinal Chemistry

Scaffold for Designing Bioactive Compounds

The structural framework of 2,4-Dimethoxypyrimidin-5-amine serves as a pivotal starting point for the synthesis of a multitude of bioactive compounds. The presence of methoxy (B1213986) and amine groups at specific positions on the pyrimidine (B1678525) ring allows for diverse chemical modifications, leading to the generation of libraries of compounds with varied pharmacological and biological activities.

Precursor in Cytotoxic and Antimitotic Agent Synthesis

The 2,4,5-substituted pyrimidine core, for which this compound is a key precursor, has been identified as a promising scaffold for the development of potent cytotoxic and antimitotic agents. These compounds often exert their effects by interfering with the process of cell division, a critical target in cancer therapy.

One of the key mechanisms of action for these agents is the inhibition of tubulin polymerization. rsc.org Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. A series of 2,4,5-substituted pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. rsc.org For instance, an indole-pyrimidine derivative, designated as 4k, demonstrated excellent inhibition of tubulin polymerization with an IC50 value of 0.79 μM. rsc.org This compound also exhibited significant antiproliferative activity against several cancer cell lines, with IC50 values ranging from 16 to 62 nM, and was found to arrest cells in the G2/M phase of the cell cycle. rsc.org

Further studies on heterocyclic-fused pyrimidines have also highlighted their potential as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov These findings underscore the importance of the 2,4,5-substituted pyrimidine scaffold in the design of novel antimitotic agents.

Building Block for Pharmaceutical Agents

The versatility of the this compound scaffold extends to its use as a fundamental building block in the synthesis of a broad range of pharmaceutical agents. The pyrimidine nucleus is a common feature in many approved drugs, and its derivatives are continually being explored for new therapeutic applications. researchgate.net

The 2,4-diaminopyrimidine (B92962) core, which can be derived from this compound, is a well-established pharmacophore in drug discovery. For example, a series of pyrimidine-2,4-diamine analogues have been designed and synthesized, with one compound, Y18, showing significant inhibition of cancer cell proliferation by inducing cell cycle arrest and senescence. jrasb.com This compound was also found to suppress the transcription and expression of GTSE1, a protein involved in cell cycle regulation. jrasb.com

Furthermore, 2,4,5-trisubstituted pyrimidines have been developed as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and a target in cancer therapy. google.com The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of more potent and selective CDK9 inhibitors. google.com

Intermediate in Agrochemical Development, including Herbicides

Beyond pharmaceuticals, this compound and its close relatives serve as crucial intermediates in the development of agrochemicals, particularly herbicides. The pyrimidine ring is a key component of several classes of herbicides that are vital for modern agriculture.

A notable example is the use of 2-amino-4,6-dimethoxypyrimidine, a structurally similar compound, in the synthesis of sulfonylurea herbicides. google.comnih.gov These herbicides are known for their high efficacy at low application rates and are used to control a broad spectrum of weeds in various crops. nih.gov 2-Amino-4,6-dimethoxypyrimidine is a known environmental transformation product of several sulfonylurea herbicides, including bensulfuron-methyl, foramsulfuron, and mesosulfuron-methyl. nih.gov

The synthesis of these herbicides often involves the reaction of a substituted aminopyrimidine with a sulfonyl isocyanate. The specific substituents on the pyrimidine and phenyl rings determine the herbicidal activity and crop selectivity. The use of 2,4-dimethoxypyrimidine (B108405) derivatives as key intermediates highlights their importance in the agrochemical industry.

Research on Biological Activities of this compound Derivatives

Derivatives of this compound have been the subject of extensive research to explore their diverse biological activities. These investigations have revealed promising antimicrobial and anticancer properties, driven by various mechanisms of action.

Antimicrobial Properties and Mechanisms of Action

The pyrimidine scaffold is a well-established feature in many antimicrobial agents. rsc.org Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections, a critical area of research given the rise of multidrug-resistant pathogens. rsc.org

Studies have shown that certain pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For example, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and tested against various microorganisms. nih.gov Several of these compounds demonstrated strong antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov

The mechanisms of action for the antimicrobial effects of pyrimidine derivatives are varied. One study on a thiophenyl-substituted pyrimidine derivative revealed that its antibacterial potency was likely due to the effective inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. nih.gov This disruption of cell division ultimately leads to bactericidal effects. nih.gov The ability of pyrimidine derivatives to interact with essential cellular components in microorganisms makes them a valuable scaffold for the development of new antimicrobial drugs. rsc.org

Below is a table summarizing the antimicrobial activity of selected pyrimidine derivatives.

| Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher potency than vancomycin (B549263) and methicillin | nih.gov |

| Thiophenyl-pyrimidine derivative | Vancomycin-resistant Enterococci (VREs) | Higher potency than vancomycin and methicillin | nih.gov |

| Pyrimidine-sulfonamide hybrid 4ii | Staphylococcus aureus | Mild antibacterial activity | mdpi.com |

| Pyrimidine-sulfonamide hybrid 4ii | Escherichia coli | Mild antibacterial activity | mdpi.com |

| Pyrimidine-sulfonamide hybrid 8iii | Candida albicans | 31.25 | mdpi.com |

| Pyrimidine-sulfonamide hybrid 8iii | Candida parapsilosis | 62.5 | mdpi.com |

Anticancer Potential and Associated Pathways (e.g., Tubulin Polymerization Inhibition, Signaling Pathway Modulation)

The anticancer potential of pyrimidine derivatives is a major focus of medicinal chemistry research. The this compound scaffold provides a foundation for the synthesis of compounds that can target various hallmarks of cancer, including uncontrolled cell proliferation and survival.

Tubulin Polymerization Inhibition:

As previously mentioned, a key mechanism of anticancer activity for many 2,4,5-substituted pyrimidine derivatives is the inhibition of tubulin polymerization. rsc.org By disrupting the formation of the mitotic spindle, these compounds can effectively halt the cell cycle in cancer cells and induce apoptosis. The indole-pyrimidine 4k, with its potent tubulin polymerization inhibition (IC50 = 0.79 μM), serves as a prime example of this approach. rsc.org

The following table presents data on the tubulin polymerization inhibitory activity and antiproliferative effects of selected 2,4,5-substituted pyrimidine derivatives.

| Compound | Tubulin Polymerization Inhibition (IC50, µM) | Antiproliferative Activity (IC50, nM) | Cancer Cell Line | Reference |

| Indole-pyrimidine 4k | 0.79 | 16-62 | Various | rsc.org |

| Diarylpyridine 10t | - | 190-330 | Various |

Signaling Pathway Modulation:

In addition to targeting the cytoskeleton, derivatives of this compound can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: Many pyrimidine derivatives have been designed as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Aurora Kinase Inhibitors: A series of 2,4-diaminopyrimidines were synthesized and found to be selective inhibitors of Aurora A kinase, a key mitotic kinase. nih.gov Compound 11c from this series exhibited potent cytotoxicity against tumor cell lines with IC50 values of 0.5-4.0 μM and induced G2/M cell cycle arrest. nih.gov

BRD4/PLK1 Dual Inhibitors: Novel aminopyrimidine-2,4-diones and related compounds have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology. nih.gov Compounds 4 and 7 from one study showed significant inhibition of both BRD4 and PLK1 with IC50 values in the nanomolar range. nih.gov

PI3K/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently activated in cancer. Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of this pathway. rsc.org

Other Signaling Pathways: Research has also explored the impact of pyrimidine derivatives on other signaling pathways. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to the induction of apoptosis in cancer cells. google.com

The ability of this compound derivatives to target multiple facets of cancer biology, from cytoskeletal dynamics to critical signaling cascades, highlights the immense potential of this scaffold in the development of novel and effective anticancer therapies.

Antiviral Applications

While the pyrimidine scaffold is a common feature in many antiviral drugs, specific research detailing the antiviral applications of this compound is not extensively available in the reviewed scientific literature. However, the broader class of substituted pyrimidines has shown significant promise in antiviral research. For instance, various pyrimidine derivatives have been synthesized and evaluated for their activity against a range of viruses, including influenza, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). mdpi.com

One study on related compounds, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrated that while they had little to no activity against DNA viruses like herpes simplex virus and cytomegalovirus, several derivatives markedly inhibited retrovirus replication. nih.gov Specifically, 5-halogen-substituted derivatives showed pronounced antiretroviral activity. nih.gov Another study highlighted that 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its 5-formyl derivative exhibited significant antiretroviral activity. nih.gov These findings underscore the potential of the substituted pyrimidine core in antiviral drug discovery, suggesting that this compound could serve as a scaffold for novel antiviral agents, though direct evidence of its efficacy is yet to be established.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

The role of this compound as an enzyme inhibitor, particularly against Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), is an area of significant interest, primarily due to the established activity of related pyrimidine-based compounds.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acid precursors, making it a key target for anticancer and antimicrobial therapies. mdpi.comwikipedia.org The 2,4-diaminopyrimidine structure is a well-known pharmacophore for DHFR inhibition. nih.gov For example, a series of 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines have been reported as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov Another study on 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates also demonstrated their inhibitory activity against DHFR. nih.gov While these studies highlight the potential of the 2,4-diaminopyrimidine scaffold, specific inhibitory data for this compound against DHFR is not available in the reviewed literature.

Thymidylate Synthase (TS): Thymidylate synthase is another critical enzyme in DNA synthesis, and its inhibitors are used as anticancer agents. nih.govwikipedia.orgnih.gov The pyrimidine ring is a core component of the natural substrate for TS, deoxyuridine monophosphate (dUMP). Consequently, many TS inhibitors are pyrimidine analogs. While the broader class of pyrimidine derivatives has been extensively studied as TS inhibitors, direct studies on the inhibitory activity of this compound against TS have not been found in the current body of scientific literature.

Development of Hybrid Molecules and Conjugates incorporating this compound

The synthesis of hybrid molecules, which combine two or more pharmacophores to create a single entity with potentially enhanced or synergistic bioactivity, is a growing area in medicinal chemistry. A study has reported the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through a multicomponent reaction involving 6-amino-2,4-dimethoxypyrimidine, a close structural isomer of this compound. nih.govresearchgate.net This research demonstrates the utility of a dimethoxy-aminopyrimidine core in the construction of complex heterocyclic systems. nih.govresearchgate.net The resulting hybrid molecules were investigated for their potential as antiviral agents through molecular docking studies with the main protease of SARS-CoV-2. nih.govresearchgate.net

The following table details the synthesized 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives.

| Compound ID | Aryl Aldehyde Used | Yield (%) |

| 4a | p-chlorobenzaldehyde | 73 |

| 4b | Benzaldehyde | 70 |

| 4c | 3-methoxybenzaldehyde | 68 |

| 4d | m-chlorobenzaldehyde | 71 |

| Data sourced from a study on the synthesis of novel pyrimido[4,5-b]quinolines. researchgate.net |

This successful synthesis of hybrid structures from a closely related isomer suggests that this compound is a viable and valuable starting material for generating diverse and complex molecular architectures for various therapeutic applications.

Role in Non-linear Optical (NLO) Material Research

The search for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in optoelectronics, optical data processing, and photonic devices. nih.govrsc.org Pyrimidine derivatives have emerged as a promising class of compounds for NLO applications due to their π-deficient and electron-withdrawing nature, which makes them ideal for creating "push-pull" molecules that can enhance NLO effects. nih.govrsc.orgresearchgate.netresearchgate.net

Research into the NLO properties of pyrimidine-based molecules has shown that the strategic placement of electron-donating and electron-withdrawing groups on the pyrimidine ring can lead to materials with high second- and third-order NLO responses. nih.govrsc.orgrsc.org A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated a significant third-order nonlinear susceptibility (χ³), highlighting its potential for optical and photonic applications. nih.govrsc.orgresearchgate.net

The following table summarizes the calculated NLO properties of the PMMS molecule in its crystalline environment.

| Property | Value |

| Polarizability (α) | Increased in crystalline environment |

| First Hyperpolarizability (β) | Significantly enhanced in crystalline environment |

| Second Hyperpolarizability (γ) | Enhanced in crystalline environment |

| Third-order NLO susceptibility (χ³) | Superior to known chalcone (B49325) derivatives |

| Data from a study on a pyrimidine derivative for NLO applications. nih.govrsc.orgresearchgate.net |

While specific experimental or theoretical NLO data for this compound is not available in the reviewed literature, the existing research on related pyrimidine derivatives strongly suggests that it could serve as a valuable core structure for the design and synthesis of new NLO materials. The presence of electron-donating methoxy and amino groups on the pyrimidine ring could be leveraged to create molecules with significant NLO responses.

Future Research Directions and Emerging Perspectives on 2,4 Dimethoxypyrimidin 5 Amine

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research into 2,4-Dimethoxypyrimidin-5-amine will likely focus on developing more efficient, sustainable, and diverse synthetic methodologies. While classical methods for pyrimidine (B1678525) synthesis exist, contemporary organic chemistry is driving the exploration of novel catalytic systems and multicomponent reactions to access complex molecular architectures.

Innovations in this area are expected to move beyond traditional cyclocondensation reactions. Key areas of exploration include:

Catalytic C-H Amination: Direct amination of a 2,4-dimethoxypyrimidine (B108405) precursor at the C5 position represents a highly atom-economical approach. Future studies may investigate transition-metal catalysts, such as those based on rhodium or palladium, to facilitate this transformation, potentially offering a more direct and efficient route than multi-step classical methods that often require harsh conditions. nih.gov

Multicomponent Reactions (MCRs): The development of MCRs that can construct the 2,4-dimethoxy-5-amino pyrimidine core in a single step from simple, readily available starting materials is a significant goal. For instance, iridium-catalyzed multicomponent synthesis has been successfully used for other highly substituted pyrimidines and could be adapted for this specific target. organic-chemistry.org

Flow Chemistry and Automation: The integration of flow chemistry could enable safer, more scalable, and highly controlled synthesis of this compound and its derivatives. Automated platforms can rapidly explore reaction conditions to optimize yield and purity, accelerating the production of libraries for screening purposes.

A comparative look at potential catalytic systems is presented below.

| Catalytic System | Potential Advantages | Relevant Precursors |

| Iridium-pincer complexes | High regioselectivity, sustainable (uses alcohols) | Amidines, Alcohols |

| Copper-catalyzed cyclization | Economical, good functional group tolerance | Ketones, Nitriles |

| Zinc-catalyzed coupling | Single-step synthesis, mild conditions | Enamines, Orthoformates, Ammonium Acetate |

| Rhodium-catalyzed C-H amination | High atom economy, direct functionalization | 2,4-dimethoxypyrimidine, Aminating agent |

These advanced synthetic strategies promise to make this compound and its analogs more accessible, paving the way for broader investigation into their chemical and biological properties.

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent modification of this compound is crucial for rational chemical design. The electronic nature of the pyrimidine ring, influenced by two electron-donating methoxy (B1213986) groups and an amino group, dictates its reactivity.

Future mechanistic studies are anticipated in the following areas:

Ring Transformation Reactions: Pyrimidines can undergo fascinating deconstruction-reconstruction processes to form other heterocyclic systems, such as pyridines. nih.gov Mechanistic investigations, supported by computational studies, could reveal whether the 2,4-dimethoxy-5-amino substitution pattern facilitates or hinders such transformations, potentially opening pathways to novel molecular scaffolds. researchgate.net

Electrophilic and Nucleophilic Substitution: The positions on the pyrimidine ring are not equally reactive. The methoxy groups at C2 and C4, along with the amino group at C5, strongly activate the ring towards certain reactions while deactivating it towards others. Detailed kinetic and computational studies will be needed to map the reactivity of the remaining C6 position, providing a predictive framework for selective functionalization.

Enzymatic Transformations: Understanding how enzymes in biological systems metabolize this scaffold is critical for drug development. Mechanistic studies on enzymes like cytochrome P450 could elucidate metabolic pathways, identifying potential metabolites and predicting the compound's pharmacokinetic profile.

Quantum chemical computations, for example, can be used to calculate the Gibbs free energies of intermediates and transition states, providing a detailed picture of the reaction pathway for processes like ring-opening or nucleophilic aromatic substitution. nih.gov

Computational Design of Next-Generation Derivatives

In silico methods are poised to play a pivotal role in harnessing the potential of the this compound scaffold. By computationally modeling interactions between derivatives and biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Key computational strategies include:

Structure-Based Drug Design (SBDD): For targets with known three-dimensional structures, such as protein kinases, molecular docking can be used to predict how derivatives of this compound bind within the active site. This allows for the rational design of modifications to enhance binding affinity and selectivity. SBDD has been successfully used to develop potent pyrimidine-based inhibitors for targets like Aurora A kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate structural features of a series of derivatives with their biological activity, QSAR can predict the potency of unsynthesized compounds. biotech-asia.org This is particularly useful for optimizing a lead compound.

Pharmacophore Modeling: This approach identifies the essential spatial arrangement of functional groups required for biological activity. A pharmacophore model based on the this compound scaffold can be used to virtually screen large compound databases for molecules with similar features but different core structures.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This early-stage assessment helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.gov

The table below outlines how these computational approaches could be applied to design derivatives of this compound for a specific target class, such as protein kinases.

| Computational Method | Application for Kinase Inhibitor Design | Desired Outcome |

| Molecular Docking | Predict binding mode in the ATP-binding site of a target kinase (e.g., EGFR, CDK2). nih.goveurekaselect.com | Identify key hydrogen bonds and hydrophobic interactions to guide substituent placement. |

| 3D-QSAR | Correlate steric and electrostatic fields of derivatives with their inhibitory activity (IC50). | Generate contour maps indicating where bulky or charged groups would enhance or decrease activity. |

| Molecular Dynamics | Simulate the stability of the ligand-protein complex over time. | Confirm the stability of the predicted binding mode and identify key conformational changes. |

| ADMET Prediction | Evaluate drug-likeness, metabolic stability, and potential toxicity. | Prioritize derivatives with favorable pharmacokinetic and safety profiles for synthesis. |

Integration with High-Throughput Screening for Biological Activity

To uncover the full therapeutic and agrochemical potential of the this compound scaffold, its integration with high-throughput screening (HTS) is essential. HTS allows for the rapid evaluation of large libraries of compounds against a multitude of biological targets.

Future efforts will involve:

Library Synthesis: The creation of diverse chemical libraries based on the this compound core is the first step. Using the novel synthetic methods discussed previously, combinatorial approaches can generate hundreds or thousands of unique derivatives by varying substituents at different positions on the pyrimidine ring.

Assay Development: These libraries can be screened against a wide range of biological assays. Given the known activities of other pyrimidine derivatives, promising areas for screening include protein kinase panels, cancer cell proliferation assays, and screens for antimicrobial or antiviral activity. wjarr.com

Phenotypic Screening: In addition to target-based screens, phenotypic screening, which measures the effect of a compound on cell behavior (e.g., apoptosis, cell cycle arrest), can identify derivatives with novel mechanisms of action. rsc.org

The versatility of the pyrimidine scaffold suggests that libraries derived from this compound could yield hits across multiple therapeutic and agrochemical areas. orientjchem.org

| Target Class | Screening Assay Type | Potential Application |

| Protein Kinases | Enzymatic activity assays (e.g., Kinase-Glo®) | Oncology, Inflammatory Diseases nih.gov |

| GPCRs | Calcium flux or cAMP assays | CNS Disorders, Metabolic Diseases |

| Viral Enzymes | Viral replication inhibition assays | Antiviral Therapy |

| Bacterial Targets | Minimum Inhibitory Concentration (MIC) assays | Antibacterial Agents nih.gov |

| Plant Enzymes (e.g., AHAS) | Enzyme inhibition assays | Herbicides |

Development of Targeted Therapies and Precision Agrochemicals based on the this compound Scaffold

The ultimate goal of research into this compound is its translation into practical applications. The pyrimidine core is a "privileged scaffold" in drug discovery, and this specific substitution pattern holds significant promise. rsc.org

Targeted Therapies: The 2,4-diaminopyrimidine (B92962) and related aminopyrimidine structures are central to a large number of protein kinase inhibitors. mdpi.com These compounds often function as "hinge-binders," mimicking the adenine (B156593) portion of ATP to occupy the enzyme's active site. The this compound scaffold is an excellent starting point for developing novel kinase inhibitors. By converting the methoxy groups into various amino substituents, researchers can fine-tune the molecule's interaction with the kinase hinge region, while the 5-amino group can be functionalized to extend into other pockets of the active site to enhance potency and selectivity. Targets of interest include Aurora kinases, Polo-like kinases (PLK), and Epidermal Growth Factor Receptor (EGFR), all of which are implicated in various cancers. eurekaselect.comnih.gov

Precision Agrochemicals: The this compound scaffold is highly relevant to the agrochemical industry, particularly in the development of herbicides. The closely related isomer, 2-amino-4,6-dimethoxypyrimidine, is a key intermediate in the synthesis of many sulfonylurea herbicides. google.com These herbicides act by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for amino acid synthesis in plants but not in animals. nih.govresearchgate.net

Future research will likely explore derivatives of this compound as novel sulfonylurea or related herbicides. The goal is to develop next-generation agrochemicals with:

Improved Crop Safety: High selectivity for weeds with minimal damage to crops like wheat and corn. nih.gov

Enhanced Efficacy: Potent activity at low application rates.

Favorable Environmental Profile: Faster degradation in soil to prevent harm to subsequent crops and minimize environmental persistence. nih.gov

Furthermore, pyrimidine derivatives have also been investigated as plant growth regulators, suggesting another avenue for the application of this scaffold in enhancing crop productivity. researchgate.netauctoresonline.org

常见问题

Q. What are the established synthetic routes for preparing 2,4-Dimethoxypyrimidin-5-amine, and what parameters critically influence reaction yield?

- Methodological Answer : A common method involves nucleophilic substitution reactions. For example, this compound can be synthesized by reacting pyrimidine precursors with methoxy-containing reagents under basic conditions. Key parameters include:

- Solvent : Dry dichloromethane or dimethoxyethane for moisture-sensitive steps .

- Base : Pyridine or sodium hydride to deprotonate intermediates and drive the reaction .

- Temperature : Room temperature or mild heating (e.g., reflux) to optimize reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted halides .